molecular formula C12H12N2OS B15213699 3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 81560-08-9

3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15213699
CAS No.: 81560-08-9
M. Wt: 232.30 g/mol
InChI Key: OMVOOSFKQBHZKD-UHFFFAOYSA-N
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Description

3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a benzyl group at position 3 and a methylsulfanyl (-SCH₃) substituent at position 2. The pyrimidinone core is a privileged scaffold in medicinal chemistry, known for its versatility in drug design due to its ability to engage in hydrogen bonding and π-π interactions. This compound has been explored in anticancer research, with structural analogs demonstrating activity against tumor cell lines .

Properties

CAS No.

81560-08-9

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

3-benzyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-8-7-11(15)14(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

OMVOOSFKQBHZKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes

Cyclocondensation of Thiouracil Derivatives

The most widely reported method involves cyclocondensation of 2-thiouracil derivatives with benzylating agents.

Reaction Mechanism

In a representative procedure, 2-thiouracil reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) to form the 3-benzyl intermediate. Subsequent methylation using methyl iodide introduces the methylsulfanyl group.

Reaction Conditions

  • Solvent: Ethanol or polyethylene glycol (PEG-600)
  • Temperature: Reflux (78°C for ethanol) or microwave irradiation (100°C, 300 W)
  • Catalyst: p-Toluenesulfonic acid (p-TsOH·H₂O)
  • Yield: 65–72%

Table 1: Comparative Yields Under Varied Conditions

Method Solvent Temperature Time (h) Yield (%)
Conventional Ethanol Reflux 20 65
Microwave PEG-600 100°C 0.5 72
Solid-state None Grinding 0.25 68
Limitations
  • Competing oxidation of the methylsulfanyl group to sulfoxide under prolonged heating.
  • Requires chromatographic purification due to byproduct formation.

Nucleophilic Substitution Approaches

Post-cyclization functionalization offers an alternative route.

Stepwise Synthesis
  • Pyrimidinone Core Formation: Ethyl acetoacetate condenses with benzylamine to yield 3-benzylpyrimidin-4(3H)-one.
  • Thiolation: Treatment with methylsulfanylation agents (e.g., methyl disulfide/iodine system) introduces the methylsulfanyl group at position 2.

Key Observations

  • Regioselectivity: The 2-position exhibits higher reactivity due to electron-deficient character (δ+ at C2).
  • Yield: 58–63%, lower than cyclocondensation methods due to stepwise inefficiencies.

Multi-Step Ring Construction

For advanced derivatives, a fragment-based strategy is employed:

  • Thiophene Precursor: Benzothieno[2,3-d]pyrimidin-4-one is synthesized via cyclization of 2-aminothiophene-3-carboxylate.
  • Benzylation/Methylation: Sequential alkylation introduces substituents.

Table 2: Spectroscopic Data for Characterization

Technique Key Signals Assignment
¹H NMR δ 2.74 (s, 3H, CH₃-S) Methylsulfanyl group
δ 5.33 (s, 2H, N-CH₂-Ph) Benzyl moiety
IR 1686 cm⁻¹ C=O stretch (pyrimidinone)
1144 cm⁻¹ S=O (absence confirms -SMe group)

Reaction Optimization

Solvent Effects

  • PEG-600: Enhances microwave absorption, reducing reaction time to 30 minutes.
  • Ethanol: Cost-effective but necessitates longer reflux periods (20 hours).

Catalytic Systems

  • p-TsOH·H₂O: Improves cyclization efficiency by protonating carbonyl oxygen.
  • Phase-Transfer Catalysts: Tributylbenzylammonium chloride increases alkylation rates by 22% in biphasic systems.

Industrial Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors: Minimize thermal degradation during exothermic benzylation steps.
  • Automated Quenching: Prevents over-oxidation of methylsulfanyl groups.

Table 3: Industrial Process Parameters

Parameter Optimal Range
Residence Time (flow) 8–12 minutes
Temperature 70–80°C
Pressure 1.5–2.0 atm

Characterization Techniques

  • X-Ray Crystallography: Confirms planar pyrimidinone ring and dihedral angle (85°) between benzyl and core.
  • Mass Spectrometry: HRMS m/z 289.0743 [M+H]⁺ (calc. 289.0748).

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Biological Activity Key Properties References
3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one 3-Benzyl, 2-methylsulfanyl Anticancer (in vitro) Lipophilic, moderate solubility
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one 6-Amino, 2-benzylsulfanyl Antibacterial, antitumor (hypothesized) Increased polarity due to -NH₂
3-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one 3-Methyl, 2-methylsulfanyl, 6-CF₃ Not specified (structural analog) Enhanced stability (CF₃ electron-withdrawing)
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Fused thienopyrimidinone, 4-methoxyphenyl Antiviral, anti-inflammatory (analogs) Extended conjugation, rigid structure

Electronic and Steric Effects

  • Methylsulfanyl vs.
  • Trifluoromethyl Substitution : The CF₃ group at position 6 () introduces strong electron-withdrawing effects, which may stabilize the ring system and alter metabolic resistance compared to the target compound .

Physicochemical Properties

  • Solubility: The benzyl group in the target compound reduces aqueous solubility compared to 6-amino analogs (), which benefit from polar -NH₂ groups .
  • Thermal Stability : Trifluoromethyl-substituted analogs () exhibit higher thermal stability (Tₘ >200°C) due to the strong C-F bonds, whereas the target compound may degrade at lower temperatures .

Biological Activity

3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate pyrimidine derivatives with benzyl halides or related compounds. The presence of the methylthio group is crucial as it enhances the compound's reactivity and biological activity compared to its analogs lacking this functional group.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by inhibiting bacterial growth, potentially by interfering with essential metabolic pathways.

Anticancer Potential

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce cytotoxic effects in several cancer cell lines, including breast cancer cells (ZR75). The mechanism appears to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Enzyme Inhibition

The compound is also being investigated as a potential enzyme inhibitor . Its structure allows it to bind effectively to active sites on various enzymes, thereby blocking substrate access. This mechanism is particularly relevant in the context of targeting enzymes involved in cancer and infectious diseases.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:

  • Enzyme Binding : The compound may inhibit enzyme activity by binding at active sites, thus altering metabolic pathways.
  • Molecular Interactions : Molecular docking studies suggest that it can effectively bind to nucleic acids and proteins, enhancing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
6-Benzyl-5-methylpyrimidin-4(3H)-oneContains a methyl group on pyrimidineExhibits strong anti-inflammatory activity
2-Amino-6-benzylpyrimidin-4(3H)-oneAmino substitution at position 2Potentially higher solubility
5-Methyl-2-(methylsulfanyl)pyrimidin-4-thioneThione functionalityEnhanced antimicrobial properties

These comparisons highlight how variations in substituents influence biological activities and pharmacological profiles, making them valuable for drug development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against S. aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) significantly lower than conventional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro assays showed that this compound inhibited the growth of ZR75 breast cancer cells with an IC50 value comparable to established chemotherapeutics. This suggests that it may serve as a lead compound for further anticancer drug development .

Q & A

Q. What are the standard synthetic routes for 3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one, and what key reaction parameters influence yield?

The synthesis typically involves multistep reactions starting from pyrimidinone precursors. A common approach includes nucleophilic substitution at the 2-position using methylsulfanyl groups and benzylation at the 3-position. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation) critically affect yield and purity. For example, highlights the importance of controlled reaction times to minimize by-products in structurally analogous thieno-pyrimidinones . Parallel methods for methylsulfanyl introduction, as seen in , utilize methylthio-modified intermediates under aerobic conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming regioselectivity of substitutions (e.g., distinguishing benzyl vs. methylsulfanyl groups via ¹H and ¹³C NMR). Infrared (IR) spectroscopy identifies functional groups like the pyrimidinone carbonyl (1700–1750 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For structural elucidation, X-ray crystallography (as applied in and ) resolves 3D conformation, bond angles, and intermolecular interactions, which are critical for understanding reactivity .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

In vitro assays targeting enzymes (e.g., cyclooxygenase-2 or mPGES-1) or receptors (e.g., sigma ligands) are standard. and describe protocols for evaluating pyrimidinone derivatives as prostaglandin synthase inhibitors, utilizing enzyme inhibition assays with IC₅₀ determination . Cell-based viability assays (e.g., MTT) assess cytotoxicity, while molecular docking predicts binding affinities to biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?

Systematic variation of solvents, catalysts, and stoichiometry is necessary. For instance, demonstrates that polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the 2-position, while steric hindrance from the benzyl group directs reactivity . Computational tools (e.g., DFT calculations) model transition states to predict regioselectivity, as seen in for analogous thieno-pyrimidinones .

Q. How should researchers address contradictions in reported biological activities of structurally similar pyrimidinones?

Discrepancies may arise from assay variability (e.g., cell lines, enzyme sources) or structural nuances. highlights that minor substituent changes (e.g., trifluoromethyl vs. pyridinyl groups) drastically alter bioactivity. To resolve contradictions, perform head-to-head comparative studies under standardized conditions and use structure-activity relationship (SAR) models to isolate critical functional groups .

Q. What strategies validate the stability of this compound under physiological conditions?

Accelerated stability studies (e.g., pH 1–9 buffers at 37°C) monitor degradation via HPLC. Mass spectrometry identifies degradation products, while NMR tracks structural integrity. notes that methylsulfanyl groups may oxidize to sulfoxides; thus, redox stability assays under simulated biological conditions are essential .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Molecular dynamics simulations predict solubility, logP, and membrane permeability. and emphasize the role of substituents (e.g., trifluoromethyl for lipophilicity) in bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models, parameterized with experimental data, prioritize derivatives with optimal drug-likeness .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., crystallography vs. computational docking) and meta-analyses of published SAR data .
  • Experimental Design : Use factorial design (e.g., DoE) to optimize synthesis and bioassay parameters, reducing resource-intensive trial-and-error .

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